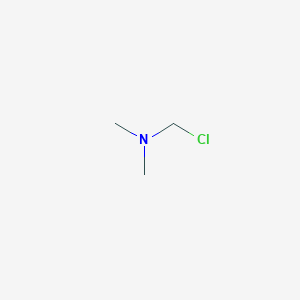

1-Chloro-n,n-dimethylmethanamine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 97326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-chloro-N,N-dimethylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H8ClN/c1-5(2)3-4/h3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMYHZHCOOWPGK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H8ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60952778 | |

| Record name | 1-Chloro-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

93.55 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

30438-74-5 | |

| Record name | NSC97326 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97326 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Chloro-N,N-dimethylmethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60952778 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to 1-Chloro-N,N-dimethylmethanamine: Structure, Properties, and Synthetic Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Chloro-N,N-dimethylmethanamine, systematically known as (chloromethylene)dimethylammonium chloride and widely recognized as the Vilsmeier reagent, is a pivotal intermediate in organic synthesis.[1] This moisture-sensitive crystalline solid is a potent electrophile and a cornerstone for formylation reactions, particularly the Vilsmeier-Haack reaction.[2][3] Its ability to introduce a formyl group to electron-rich aromatic and heteroaromatic systems has cemented its importance in the synthesis of a vast array of pharmaceuticals and complex organic molecules. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and key applications, with a focus on detailed experimental methodologies and reaction pathways.

Chemical Properties and Structure

This compound is a salt consisting of the N,N-dimethyliminium cation and a chloride anion.[4] While often generated in situ for immediate consumption, it can be isolated as a stable, albeit hygroscopic, white to pale-yellow crystalline solid.[2]

Tabulated Physicochemical Data

| Property | Value | Source(s) |

| IUPAC Name | This compound | [2] |

| Synonyms | (Chloromethylene)dimethylammonium chloride, Vilsmeier reagent, Arnold's reagent | |

| CAS Number | 3724-43-4 | [5] |

| Molecular Formula | C₃H₇Cl₂N | [4][5] |

| Molecular Weight | 128.00 g/mol | [4] |

| Melting Point | 132 °C (decomposes) | [4] |

| Appearance | White to yellowish-brown crystalline powder | [1] |

| Solubility | Soluble in polar organic solvents | [4] |

| SMILES | [Cl-].C[N+](C)=C\Cl | |

| InChI Key | QQVDYSUDFZZPSU-UHFFFAOYSA-M | [5] |

Structural Representation

The structure of this compound is characterized by an iminium cation where a chlorine atom is attached to the carbon of a dimethylaminomethylene unit.

Synthesis and Isolation

While commonly generated in situ, the Vilsmeier reagent can be synthesized and isolated as a solid, enhancing its versatility.

In-situ Generation of this compound

The most frequent method for preparing the Vilsmeier reagent is the reaction of N,N-dimethylformamide (DMF) with a chlorinating agent, typically phosphoryl chloride (POCl₃), immediately before its use in a subsequent reaction.[3] Other chlorinating agents such as oxalyl chloride and thionyl chloride can also be employed.[3]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

-

Ice

-

Saturated aqueous sodium acetate solution

-

Dichloromethane (DCM) or other suitable extraction solvent

-

Anhydrous magnesium sulfate or sodium sulfate

Procedure:

-

In a three-necked round-bottomed flask equipped with a stirrer, dropping funnel, and a calcium chloride tube, place the desired amount of DMF.

-

Cool the flask in an ice bath.

-

Slowly add an equimolar amount of phosphoryl chloride dropwise with stirring. An exothermic reaction will occur, forming the Vilsmeier reagent as a precipitate.

-

Once the addition of POCl₃ is complete and the initial exotherm has subsided, add the electron-rich aromatic substrate dropwise with continued stirring.

-

After the addition of the substrate, heat the reaction mixture on a steam bath for 2 hours.

-

Cool the reaction mixture and pour it onto crushed ice.

-

Neutralize the aqueous solution to a pH of 6-8 by the slow addition of a saturated aqueous sodium acetate solution with vigorous stirring.

-

The crude product will precipitate out of the solution. Collect the solid by filtration and wash it with cold water.

-

For further purification, the product can be extracted with a suitable organic solvent, dried over an anhydrous salt, and the solvent evaporated. Recrystallization or column chromatography can be performed if necessary.

Synthesis and Isolation of Solid this compound

A practical and environmentally conscious method for the synthesis and isolation of the Vilsmeier reagent as a crystalline solid involves the use of phthaloyl dichloride.

Materials:

-

Phthaloyl dichloride (OPC)

-

N,N-Dimethylformamide (DMF)

-

2-Chlorotoluene (OCT) or Toluene

-

Hexane

-

Nitrogen atmosphere

-

Glass filter

Procedure:

-

In a four-necked flask under a nitrogen atmosphere, add phthaloyl dichloride (1.0 eq) to a solution of N,N-dimethylformamide (3.0 eq) in 2-chlorotoluene over 10 minutes at room temperature.

-

Stir the mixture at 50°C for 3 hours. A precipitate of the Vilsmeier reagent will form.

-

Collect the precipitated solid by filtration under a nitrogen atmosphere using a glass filter.

-

Wash the solid successively with 2-chlorotoluene and hexane.

-

Dry the isolated solid in vacuo at 35-40°C for 2 hours to yield crystalline this compound.

Reaction Mechanisms and Applications

The primary application of this compound is in the Vilsmeier-Haack reaction for the formylation of activated aromatic and heteroaromatic compounds.[2]

Formation of the Vilsmeier Reagent

The reaction between DMF and a chlorinating agent like phosphoryl chloride proceeds through a nucleophilic attack of the carbonyl oxygen of DMF onto the electrophilic phosphorus atom, followed by elimination to form the chloroiminium ion.

The Vilsmeier-Haack Reaction Pathway

The Vilsmeier-Haack reaction is a two-stage process involving the formation of the Vilsmeier reagent followed by an electrophilic aromatic substitution.

The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate. Subsequent hydrolysis during aqueous workup liberates the final aryl aldehyde product.

Safety and Handling

This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood, and appropriate personal protective equipment, including gloves and safety glasses, should be worn. Care should be taken to avoid inhalation of dust and contact with skin and eyes. Due to its reactivity with water, it should be stored under anhydrous conditions. The reactions involving its formation, particularly with phosphoryl chloride, are exothermic and should be conducted with appropriate cooling.

Conclusion

This compound is an indispensable reagent in modern organic synthesis. Its utility in the Vilsmeier-Haack reaction provides a reliable and efficient method for the formylation of a wide range of substrates, making it a key tool in the construction of complex molecules for the pharmaceutical and materials science industries. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe application in a research and development setting.

References

- 1. (Chloromethylene)dimethyliminium chloride | 3724-43-4 [amp.chemicalbook.com]

- 2. This compound | 30438-74-5 | Benchchem [benchchem.com]

- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 5. (Chloromethylene)dimethylammonium Chloride, 96% 5 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

A Technical Guide to the Synthesis of 1-Chloro-N,N-dimethylmethanamine from N,N-Dimethylformamide

Audience: Researchers, scientists, and drug development professionals.

Introduction

1-Chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent, is a versatile and highly reactive organochlorine compound with the chemical formula [(CH₃)₂N=CHCl]⁺Cl⁻.[1] It is a stable salt consisting of the N,N-dimethylchloroiminium cation and a chloride anion.[1] This reagent is a cornerstone in organic synthesis, primarily utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heterocyclic compounds.[2][3] It also finds applications in the conversion of alcohols and carboxylic acids to the corresponding chlorides and in various cyclization and ring-annulation reactions.[4][5] The Vilsmeier reagent is typically generated in situ from N,N-dimethylformamide (DMF) and an acidic chloride, such as phosphorus oxychloride, oxalyl chloride, or thionyl chloride.[3][6] This guide provides an in-depth overview of its synthesis, including reaction mechanisms, experimental protocols, and quantitative data.

General Synthesis Pathway

The synthesis of this compound involves the reaction of N,N-dimethylformamide (DMF), which acts as a nucleophile, with a suitable chlorinating agent. The general transformation can be represented as follows:

References

- 1. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 2. This compound | 30438-74-5 | Benchchem [benchchem.com]

- 3. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. researchgate.net [researchgate.net]

- 6. Vilsmeier-Haack Reaction | TCI AMERICA [tcichemicals.com]

In Situ Generation of 1-Chloro-N,N-dimethylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth technical overview of the in situ generation of 1-chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent. The in situ preparation of this highly reactive species is a cornerstone of modern organic synthesis, particularly in the construction of heterocyclic compounds and the formylation of activated substrates. This document details the prevalent methodologies, presents quantitative data, outlines experimental protocols, and visualizes the underlying chemical pathways.

Core Concepts: The Vilsmeier Reagent

This compound is a salt consisting of the N,N-dimethyliminium cation and a corresponding anion, which varies depending on the precursors used.[1] It is the active intermediate in the Vilsmeier-Haack reaction, a versatile method for introducing a formyl group onto electron-rich aromatic and heteroaromatic rings.[2][3] Due to its high reactivity and moisture sensitivity, the Vilsmeier reagent is almost exclusively generated in situ from N,N-dimethylformamide (DMF) and a chlorinating agent. The most commonly employed chlorinating agents are phosphorus oxychloride (POCl₃), oxalyl chloride ((COCl)₂), and thionyl chloride (SOCl₂).[2]

The choice of chlorinating agent can influence reaction conditions, by-product profiles, and the overall efficiency of the subsequent formylation or cyclization reaction. The in situ approach avoids the isolation of the unstable Vilsmeier reagent, streamlining synthetic workflows and minimizing handling hazards.[4]

Data Presentation: Comparison of In Situ Generation Methods

The selection of a chlorinating agent for the in situ generation of the Vilsmeier reagent is often dictated by the substrate, desired reaction conditions, and scale. The following table summarizes quantitative data extracted from various literature sources for the three primary methods.

| Chlorinating Agent | Stoichiometry (DMF:Agent) | Typical Solvents | Temperature (°C) | Reaction Time | Notable By-products |

| Phosphorus Oxychloride (POCl₃) | 1:1 to 1:2 | Dichloromethane (DCM), 1,2-Dichloroethane (DCE), DMF (neat) | 0 to 80 | 15 min to 3 h | Phosphoric acid derivatives |

| Oxalyl Chloride ((COCl)₂) | 1:1 | Dichloromethane (DCM), Toluene | -10 to 25 | 30 min to 2 h | Carbon monoxide (CO), Carbon dioxide (CO₂) |

| Thionyl Chloride (SOCl₂) | 1:1 | Dichloromethane (DCM), DMF (neat) | 0 to 40 | 1 to 12 h | Sulfur dioxide (SO₂) |

Experimental Protocols

The following are representative experimental protocols for the in situ generation of this compound using the three common chlorinating agents.

Method 1: Using Phosphorus Oxychloride (POCl₃)

This is the most frequently cited method for the Vilsmeier-Haack reaction.

Procedure:

-

To a stirred solution of N,N-dimethylformamide (1.0 equivalent) in an anhydrous solvent such as dichloromethane or 1,2-dichloroethane, cooled to 0 °C in an ice bath, add phosphorus oxychloride (1.0 to 1.2 equivalents) dropwise.[2]

-

Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent typically forms as a crystalline solid or a thick slurry.

-

The substrate, dissolved in the same anhydrous solvent, is then added to the freshly prepared Vilsmeier reagent, and the reaction is allowed to proceed at the appropriate temperature for the specific transformation.[5]

-

Work-up typically involves pouring the reaction mixture into ice-cold water or a basic solution to hydrolyze the intermediate iminium salt to the final aldehyde product.[2]

Method 2: Using Oxalyl Chloride ((COCl)₂)

This method is advantageous due to the formation of gaseous by-products, which simplifies purification.

Procedure:

-

To a solution of N,N-dimethylformamide (1.0 equivalent) in anhydrous dichloromethane, cooled to 0 °C, add a solution of oxalyl chloride (1.0 equivalent) in dichloromethane dropwise.

-

Control the addition rate to maintain the temperature below 5 °C and to manage the evolution of carbon monoxide and carbon dioxide gas.

-

After the addition, stir the reaction mixture at room temperature for 1-2 hours. The completion of the reagent formation is often indicated by the cessation of gas evolution.

-

The resulting solution or slurry of the Vilsmeier reagent is then used immediately in the subsequent reaction with the desired substrate.

Method 3: Using Thionyl Chloride (SOCl₂)

Thionyl chloride offers another effective route for the in situ generation of the Vilsmeier reagent.

Procedure:

-

In a flask equipped with a stirrer and under an inert atmosphere, cool N,N-dimethylformamide (used as both reactant and solvent) to 0 °C.

-

Add thionyl chloride (1.0 equivalent) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.[6]

-

After the addition, allow the reaction mixture to stir at room temperature for 1 hour to ensure complete formation of the Vilsmeier reagent.

-

The substrate is then added, and the reaction is heated as required for the specific transformation.[6]

-

The work-up procedure is similar to that of the phosphorus oxychloride method, involving hydrolysis of the intermediate.

Mandatory Visualization

The following diagrams illustrate the chemical pathways involved in the in situ generation of this compound and its subsequent reaction in a typical Vilsmeier-Haack formylation.

Caption: Overall workflow of in situ Vilsmeier reagent generation and subsequent formylation.

Caption: Mechanism of Vilsmeier reagent formation using POCl₃.

Caption: Mechanism of Vilsmeier reagent formation using (COCl)₂.

Caption: Mechanism of Vilsmeier reagent formation using SOCl₂.

References

- 1. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. researchgate.net [researchgate.net]

- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 6. WO2007099557A2 - Process for the production of a chlorinating reagent and its use in the preparation of chlorinated sugars - Google Patents [patents.google.com]

Vilsmeier reagent stability and storage conditions

An In-depth Technical Guide to Vilsmeier Reagent: Stability and Storage

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Vilsmeier reagent, formally (chloromethylene)dimethylammonium chloride, is a highly versatile and reactive intermediate essential for formylation, cyclization, and other transformations in organic synthesis.[1][2] Its utility is, however, counterbalanced by its inherent instability, particularly its sensitivity to moisture and thermal stress. This technical guide provides a comprehensive overview of the stability profile, optimal storage conditions, and decomposition pathways of the Vilsmeier reagent. It includes quantitative thermal stability data, detailed experimental protocols for its preparation and analysis, and visual diagrams of key chemical processes to ensure its safe and effective use in a laboratory setting.

Chemical Properties and Stability Profile

The Vilsmeier reagent is a pale brown to yellowish-brown crystalline powder.[3] Its high reactivity stems from the electrophilic nature of the chloroiminium cation, which makes it an excellent formylating agent for electron-rich substrates.[1][4] This reactivity is also the source of its instability.

-

Moisture Sensitivity : The reagent is highly sensitive to moisture and reacts violently with water.[5] Contact with atmospheric humidity or wet solvents leads to rapid hydrolysis, neutralizing its reactivity and generating corrosive byproducts. Therefore, it must be handled under strictly anhydrous conditions.[5]

-

Thermal Instability : The Vilsmeier reagent is thermally unstable.[6][7] Studies have shown that its decomposition is highly exothermic and can lead to a dangerous, rapid increase in temperature and pressure, known as a thermal runaway.[6][8] Temperatures exceeding 50°C should be avoided during handling and storage.[5]

-

Incompatibilities : The reagent is incompatible with a range of substances, including water, bases, strong oxidizing agents, amines, and certain metals.[5]

Quantitative Stability Data

Quantitative data on the stability of the Vilsmeier reagent is primarily derived from thermal hazard assessment studies. While kinetic data on its decomposition rate under ambient or refrigerated storage is not widely published, thermal analysis provides clear temperature limits. The following data was obtained using Accelerating Rate Calorimetry (ARC) on the reagent formed from N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[6]

| Parameter | Vilsmeier Reagent in DMF | Final Reaction Mixture (with N,N-dimethylaniline) |

| Onset Temperature of Decomposition | 67°C | 48°C |

| Temperature at Maximum Rate | 173°C | ~175°C (first exotherm) |

| Maximum Temperature Rate | 28°C / min | Not specified |

| Maximum Pressure Rate | 48 bar / min | Not specified |

| Final Pressure | 52 bar | 77 bar |

| Data sourced from a thermal hazard study by Mettler-Toledo.[6] |

These results highlight that the reagent itself begins to decompose exothermically at 67°C.[6] Critically, the presence of other reagents in a typical Vilsmeier-Haack reaction mixture can lower this onset temperature significantly, in this case to 48°C, increasing the risk of thermal runaway.[6]

Chemical Pathways: Formation and Decomposition

The instability of the Vilsmeier reagent is best understood by examining its formation and primary decomposition pathway, hydrolysis.

Reagent Formation Pathway

The Vilsmeier reagent is most commonly generated in situ (within the reaction mixture) to avoid the hazards associated with its isolation and storage.[9] The reaction involves the activation of an N,N-disubstituted formamide, typically DMF, with a chlorinating agent like phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or oxalyl chloride.[4][10]

Hydrolysis Decomposition Pathway

Hydrolysis is the most common decomposition pathway for the Vilsmeier reagent upon exposure to water. The electrophilic carbon of the iminium cation is readily attacked by water, leading to an unstable intermediate that collapses to regenerate DMF and produce hydrochloric acid. This reaction is rapid and exothermic.

Recommended Storage and Handling Conditions

Given its reactive and unstable nature, strict adherence to proper storage and handling protocols is mandatory to ensure safety and reagent efficacy.

-

Storage Temperature : The reagent should be kept refrigerated at 2-8°C to minimize thermal decomposition and maintain product quality.[3][5]

-

Atmosphere : Containers must be tightly sealed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent contact with moisture.[5]

-

Location : Store in a dedicated corrosives area that is dry, cool, and well-ventilated.[5] The storage location should be separate from incompatible materials, especially bases, amines, and strong oxidizing agents.[5]

-

Handling : Always handle the Vilsmeier reagent inside a chemical fume hood.[5] Use personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Avoid the formation of dust during transfer.[5] Use only dry glassware and equipment.

Experimental Protocols

Protocol for In Situ Preparation and Use of Vilsmeier Reagent

This protocol is adapted from a standard Vilsmeier-Haack formylation procedure and is recommended over using the isolated reagent for safety reasons.[1][6]

Objective: To prepare the Vilsmeier reagent in situ for the formylation of an electron-rich aromatic substrate.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Aromatic substrate

-

Anhydrous reaction solvent (e.g., 1,2-dichloroethane or excess DMF)

-

Ice-water bath

-

Round-bottom flask with a magnetic stirrer and nitrogen inlet

Procedure:

-

Set up a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet/outlet.

-

Charge the flask with anhydrous DMF (1.0 to 1.5 equivalents relative to the substrate).

-

Cool the flask to 0°C using an ice-water bath.

-

Slowly add POCl₃ (1.0 to 1.2 equivalents) dropwise to the cooled, stirring DMF via the dropping funnel over 30-60 minutes. Caution: This reaction is exothermic. Maintain the temperature at 0-5°C throughout the addition.

-

Allow the mixture to stir at 0-5°C for an additional 30-60 minutes after the addition is complete. The Vilsmeier reagent is now formed in situ.

-

Dissolve the aromatic substrate in a minimal amount of anhydrous solvent and add it dropwise to the freshly prepared reagent, maintaining the reaction temperature as required by the specific procedure (often between 0°C and room temperature).

-

After the reaction is complete (monitored by TLC or LC-MS), the workup typically involves carefully quenching the reaction mixture by pouring it onto crushed ice, followed by neutralization and extraction.[1] The hydrolysis of the intermediate iminium salt during this step yields the final aldehyde product.[3][11]

General Protocol for Thermal Stability Assessment using ARC

This protocol outlines the general methodology for evaluating the thermal stability of a reactive chemical like the Vilsmeier reagent using Accelerating Rate Calorimetry (ARC), based on established practices.[6][12]

Objective: To determine the onset temperature of thermal decomposition and the resulting temperature and pressure profiles under adiabatic conditions.

Apparatus:

-

Accelerating Rate Calorimeter (ARC)

-

High-pressure sample bomb (e.g., titanium or Hastelloy)

-

Inert atmosphere glovebox or glovebag for sample preparation

Procedure:

-

Sample Preparation: Inside an inert atmosphere glovebox, carefully load a known mass (typically 1-5 g) of the Vilsmeier reagent (or reaction mixture) into the ARC sample bomb.

-

Sealing: Securely seal the bomb, ensuring no contamination from atmospheric moisture or oxygen.

-

Installation: Place the sealed bomb into the ARC calorimeter chamber. Attach the thermocouple and pressure transducer.

-

Initiation of Test: Begin the ARC experiment using a "Heat-Wait-Search" (HWS) mode.

-

Heat: The system heats the sample by a small increment (e.g., 5°C).

-

Wait: The system holds the temperature for a set period (e.g., 15 minutes) to allow for thermal equilibrium.

-

Search: The system monitors the sample's self-heating rate. If the rate is below a defined sensitivity threshold (e.g., 0.02 °C/min), the HWS cycle repeats.

-

-

Detection of Exotherm: Once the self-heating rate exceeds the threshold, the instrument detects the onset of an exothermic reaction. The temperature at which this occurs is the onset temperature .

-

Adiabatic Following: The instrument switches to an adiabatic mode, where the calorimeter's heaters match the sample temperature precisely. This prevents any heat loss to the surroundings, simulating a worst-case thermal runaway scenario.

-

Data Collection: The ARC records the temperature and pressure of the sample as a function of time until the reaction is complete or the instrument's pressure/temperature limits are reached.

-

Analysis: The collected data is used to determine key safety parameters, including the onset temperature, temperature and pressure rise rates, and the time to maximum rate, as shown in the table above.[6]

Conclusion

The Vilsmeier reagent is a powerful synthetic tool whose utility is intrinsically linked to its high reactivity and corresponding instability. A thorough understanding of its sensitivity to moisture and heat is paramount for its safe and effective application. The quantitative data from thermal studies confirm a low onset temperature for decomposition, reinforcing the common practice of generating the reagent in situ for immediate consumption. By adhering to the stringent storage conditions and handling protocols outlined in this guide, researchers can mitigate the risks of uncontrolled decomposition and ensure the reagent's efficacy for their synthetic needs.

References

- 1. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. Vilsmeier-Haack reaction [chemeurope.com]

- 4. youtube.com [youtube.com]

- 5. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. researchgate.net [researchgate.net]

- 8. pubs.acs.org [pubs.acs.org]

- 9. researchgate.net [researchgate.net]

- 10. WO2020050368A1 - Method for preparing vilsmeier reagent - Google Patents [patents.google.com]

- 11. Vilsmeier-Haack Reaction | Chem-Station Int. Ed. [en.chem-station.com]

- 12. Accelerating Rate Calorimetry (ARC) - Prime Process Safety Center [primeprocesssafety.com]

An In-depth Technical Guide to 1-Chloro-N,N-dimethylmethanamine (CAS 30438-74-5)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 1-chloro-N,N-dimethylmethanamine, a versatile reagent in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development, with a focus on its chemical properties, synthesis, and key applications.

Chemical and Physical Properties

This compound, also known by synonyms such as (Chloromethyl)dimethylamine and Dimethylaminomethyl chloride, is a reactive chemical compound with the CAS number 30438-74-5.[1][2] It is a key intermediate in various chemical transformations, most notably as a precursor to or the active species in the Vilsmeier reagent.[1] Below is a summary of its key physical and chemical properties.

| Property | Value | Reference |

| Molecular Formula | C₃H₈ClN | [2][3][4] |

| Molecular Weight | 93.55 g/mol | [1][2] |

| Boiling Point | 70.3 °C at 760 mmHg | [3] |

| Density | 0.967 g/cm³ | [3] |

| Refractive Index | 1.42 | [3] |

| Vapor Pressure | 129 mmHg at 25°C | [3] |

| InChIKey | IYMYHZHCOOWPGK-UHFFFAOYSA-N | [1] |

Spectroscopic Data

While a complete, publicly available, and verified set of spectra for this compound is not readily found, illustrative data for closely related Vilsmeier-type intermediates provide insight into the expected spectroscopic characteristics. High-resolution NMR spectroscopy is a primary tool for elucidating the structure of such compounds in solution.[1]

Illustrative NMR Data for a Vilsmeier-type Intermediate:

| Nucleus | Chemical Shift (ppm) | Multiplicity | Assignment |

| ¹H | ~8.5 | singlet | N=CH⁺ |

| ¹H | ~3.5 | singlet | N(CH₃)₂ |

| ¹³C | ~165 | singlet | N=CH⁺ |

| ¹³C | ~45 | singlet | N(CH₃)₂ |

Note: The exact chemical shifts can vary depending on the solvent and the counter-ion.[1]

Synthesis of this compound

There are two primary approaches to the synthesis of this compound and its iminium salt, the Vilsmeier reagent. One involves the reaction of dimethylamine, formaldehyde, and hydrochloric acid, while the other, more common for in-situ generation, involves the reaction of N,N-dimethylformamide (DMF) with a halogenating agent.

Synthesis from Dimethylamine, Formaldehyde, and Hydrochloric Acid

This method is analogous to the initial steps of the Mannich reaction, where an iminium ion is generated.[1]

Experimental Protocol:

-

In a reaction vessel equipped with a stirrer and cooling system, combine dimethylamine and formaldehyde. This initial reaction forms an aminomethylol, (CH₃)₂NCH₂OH.[1]

-

Under acidic conditions, introduce hydrochloric acid. The hydroxyl group of the aminomethylol is protonated, forming a good leaving group (water).

-

Subsequent elimination of water generates the electrophilic N,N-dimethylmethaniminium cation, [(CH₃)₂N=CH₂]⁺, which is the key reactive species.

Generation from N,N-Dimethylformamide (DMF) and a Halogenating Agent

This is the most common method for generating the Vilsmeier reagent in situ for reactions like the Vilsmeier-Haack formylation.[1] Common halogenating agents include phosphoryl chloride (POCl₃) and thionyl chloride (SOCl₂).

Experimental Protocol (General):

-

In a suitable solvent (often the reaction is run neat in DMF), cool the N,N-dimethylformamide (DMF).

-

Slowly add the halogenating agent (e.g., phosphoryl chloride) to the cooled DMF with stirring. This reaction is exothermic and should be controlled.

-

The Vilsmeier reagent, a chloroiminium ion, is formed and can be used directly in subsequent reactions.

Key Reactions and Applications

This compound and the derived Vilsmeier reagent are powerful electrophiles used in a variety of organic transformations.

The Vilsmeier-Haack Reaction

This is a cornerstone application, used for the formylation of electron-rich aromatic and heteroaromatic compounds.[1]

Reaction Mechanism:

-

Formation of the Vilsmeier Reagent: As described previously, DMF reacts with a halogenating agent to form the electrophilic chloroiminium ion.

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the carbon of the chloroiminium ion.

-

Intermediate Formation: An iminium ion intermediate is formed.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium ion to yield the corresponding aldehyde or ketone.

Nucleophilic Substitution

The chloromethyl group in this compound is susceptible to nucleophilic attack, allowing for the introduction of the dimethylaminomethyl group into various substrates.[1] This is a key step in the synthesis of many pharmaceuticals and complex organic molecules.

Safety and Handling

This compound is a reactive and moisture-sensitive compound. Appropriate safety precautions should be taken when handling this chemical. It is intended for research use only and not for human or veterinary use.[1] Always consult the Safety Data Sheet (SDS) before use and handle it in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and eye protection.

Conclusion

This compound is a valuable and versatile reagent in organic synthesis, primarily utilized in the Vilsmeier-Haack reaction for the formylation of electron-rich aromatic and heterocyclic compounds. Its reactivity as an electrophile and a precursor for aminomethylation makes it a significant tool for synthetic chemists. A thorough understanding of its properties, synthesis, and reaction mechanisms is crucial for its effective and safe application in research and development.

References

physical and chemical properties of Vilsmeier's reagent

For Researchers, Scientists, and Drug Development Professionals

Abstract

Vilsmeier's reagent, a versatile chloroiminium salt, is a cornerstone of modern organic synthesis, primarily recognized for its role in the Vilsmeier-Haack reaction. This powerful formylating agent enables the introduction of an aldehyde group to a wide array of electron-rich aromatic and heteroaromatic compounds, intermediates that are pivotal in the synthesis of numerous pharmaceuticals and functional materials. This technical guide provides an in-depth exploration of the physical and chemical properties of Vilsmeier's reagent, detailed experimental protocols for its preparation and use, and a thorough examination of its reactivity and reaction mechanisms.

Introduction

The Vilsmeier reagent, named after Anton Vilsmeier, is the active electrophilic species in the Vilsmeier-Haack reaction.[1] It is typically generated in situ from the reaction of a substituted amide, most commonly N,N-dimethylformamide (DMF), with an acid chloride such as phosphorus oxychloride (POCl₃), oxalyl chloride, or thionyl chloride.[2] The resulting chloroiminium salt is a potent electrophile that reacts with electron-rich nucleophiles.[3] Its utility extends beyond formylation to include the synthesis of chloro-aldehydes, the activation of carboxylic acids, and the dehydration of alcohols. This guide will focus on the most common Vilsmeier reagent derived from DMF and POCl₃, which has the chemical formula [(CH₃)₂NCHCl]⁺PO₂Cl₂⁻.[4]

Physical and Chemical Properties

Vilsmeier's reagent is a white, hygroscopic solid that is soluble in polar organic solvents.[4][5] Due to its reactive and thermally unstable nature, it is most often prepared and used immediately in the same reaction vessel (in situ).[6] Calorimetric studies have shown that the Vilsmeier reagent and its reaction mixtures can be thermally unstable, with decomposition starting at temperatures as low as 60°C, which can lead to rapid increases in temperature and pressure.[6][7]

Quantitative Data

The following tables summarize the key physical and spectroscopic properties of Vilsmeier's reagent.

| Property | Value | Reference(s) |

| Chemical Formula | C₃H₇Cl₂N (cation: [(CH₃)₂N=CHCl]⁺) | [4] |

| Molar Mass | 128.00 g/mol | [4] |

| Appearance | White solid | [4] |

| Melting Point | 132 °C (270 °F; 405 K) | [4] |

| Solubility | Soluble in polar organic solvents | [4] |

| Thermal Stability | Decomposes starting around 60°C | [7] |

Table 1: Physical Properties of Vilsmeier's Reagent

| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) | Reference(s) |

| ¹H NMR (CDCl₃) | 3.98 (s, 6H), 11.20 (s, 1H) | [8] |

| ¹³C NMR (CDCl₃) | Not readily available in literature | |

| IR (KBr) | ~1640-1680 cm⁻¹ (C=N⁺ stretch) | [8] |

Table 2: Spectroscopic Data for Vilsmeier's Reagent

Reaction Mechanisms and Pathways

The utility of Vilsmeier's reagent is rooted in its electrophilic character. The following diagrams illustrate the key reaction pathways involving this reagent.

Formation of Vilsmeier's Reagent

The Vilsmeier reagent is formed through the nucleophilic attack of the oxygen atom of DMF on the electrophilic phosphorus atom of POCl₃. This is followed by the elimination of a dichlorophosphate anion to yield the stable chloroiminium ion.

Caption: Formation of Vilsmeier's Reagent from DMF and POCl₃.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier-Haack reaction proceeds via an electrophilic aromatic substitution mechanism. The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent, forming a sigma complex. Subsequent elimination of a proton restores aromaticity, and hydrolysis of the resulting iminium salt yields the final aldehyde product.[3]

Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Protocols

Extreme caution should be exercised when handling Vilsmeier's reagent and its precursors due to their hazardous nature. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Preparation of Vilsmeier's Reagent (In Situ)

This protocol describes the in situ generation of Vilsmeier's reagent for immediate use in a subsequent reaction.

Materials:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Anhydrous solvent (e.g., dichloromethane, 1,2-dichloroethane)

-

Three-neck round-bottom flask equipped with a dropping funnel, magnetic stirrer, and nitrogen inlet

Procedure:

-

Set up the reaction apparatus under a nitrogen atmosphere and ensure all glassware is dry.

-

To the round-bottom flask, add anhydrous DMF (1.2 equivalents) dissolved in the anhydrous solvent.

-

Cool the flask to 0°C using an ice bath.

-

Slowly add phosphorus oxychloride (1.0 equivalent) dropwise to the stirred DMF solution via the dropping funnel. The addition should be controlled to maintain the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at 0°C for 30-60 minutes. The formation of a white precipitate indicates the generation of the Vilsmeier reagent.

-

The reagent is now ready for the addition of the substrate.

Vilsmeier-Haack Formylation of an Electron-Rich Arene

This protocol provides a general procedure for the formylation of an electron-rich aromatic compound.

Materials:

-

Electron-rich aromatic substrate

-

In situ prepared Vilsmeier's reagent

-

Saturated aqueous sodium acetate solution

-

Deionized water

-

Organic solvent for extraction (e.g., ethyl acetate, dichloromethane)

-

Brine

-

Anhydrous sodium sulfate or magnesium sulfate

Procedure:

-

To the freshly prepared Vilsmeier's reagent at 0°C, add a solution of the electron-rich aromatic substrate (1.0 equivalent) in an anhydrous solvent dropwise.

-

After the addition, the reaction mixture is typically stirred at room temperature or gently heated (e.g., 40-60°C) for several hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).

-

Once the reaction is complete, cool the mixture back to 0°C in an ice bath.

-

Carefully quench the reaction by the slow addition of a saturated aqueous sodium acetate solution or ice-water. This step is often exothermic.

-

Stir the mixture vigorously for 30 minutes to ensure complete hydrolysis of the iminium salt.

-

Transfer the mixture to a separatory funnel and extract the product with an organic solvent.

-

Combine the organic layers, wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude aldehyde.

-

Purify the product by column chromatography, recrystallization, or distillation as appropriate.

Safety and Handling

Vilsmeier's reagent and its precursors are hazardous and require careful handling.

-

Phosphorus oxychloride (POCl₃): Highly corrosive and reacts violently with water, releasing toxic fumes. It should be handled with extreme care in a fume hood.

-

Vilsmeier's Reagent: A moisture-sensitive and thermally unstable compound. It can decompose exothermically.[7] Reactions are typically performed at low temperatures to control the reaction rate and prevent runaway reactions.

-

Quenching: The hydrolysis step is highly exothermic and should be performed with caution, especially on a large scale. The addition of water or aqueous base should be slow and with efficient cooling.

Conclusion

Vilsmeier's reagent is an indispensable tool in organic synthesis, offering a reliable method for the formylation of a diverse range of substrates. A thorough understanding of its physical and chemical properties, coupled with strict adherence to established experimental protocols and safety precautions, is essential for its effective and safe utilization in research and development. The information and procedures outlined in this guide are intended to provide a solid foundation for professionals working with this versatile reagent.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 3. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 4. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. researchgate.net [researchgate.net]

- 7. mt.com [mt.com]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

The Vilsmeier-Haack Reaction: A Technical Guide to its Discovery, History, and Application

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the Vilsmeier-Haack reaction, a cornerstone of synthetic organic chemistry for the formylation of electron-rich aromatic and heterocyclic compounds. This document details the reaction's historical discovery, its intricate mechanism, practical experimental protocols, and a summary of its substrate scope and yields.

Discovery and History

The Vilsmeier-Haack reaction was first reported in 1927 by German chemists Anton Vilsmeier and Albrecht Haack. Their seminal work, published in Berichte der deutschen chemischen Gesellschaft, described a novel method for the synthesis of secondary and tertiary p-alkylamino-benzaldehydes. Anton Vilsmeier (1894-1962) was a German chemist who, along with his colleague Albrecht Haack, developed this reaction. The reaction involves the treatment of an electron-rich aromatic or heterocyclic compound with a substituted formamide, such as N,N-dimethylformamide (DMF), and an acid chloride, most commonly phosphorus oxychloride (POCl₃). This process results in the introduction of a formyl group (-CHO) onto the aromatic ring.

The key to this transformation is the in-situ formation of a reactive electrophilic species known as the Vilsmeier reagent , which is a substituted chloroiminium ion. This reagent is sufficiently electrophilic to attack activated aromatic systems, a feature that has rendered the Vilsmeier-Haack reaction an invaluable tool in the synthesis of a vast array of aldehydes, which are themselves important precursors in the pharmaceutical and chemical industries.

The Reaction Mechanism

The Vilsmeier-Haack reaction proceeds through a two-stage mechanism: the formation of the Vilsmeier reagent, followed by the electrophilic formylation of the aromatic substrate.

Stage 1: Formation of the Vilsmeier Reagent

The reaction is initiated by the nucleophilic attack of the carbonyl oxygen of the substituted formamide (e.g., DMF) on the electrophilic phosphorus atom of phosphorus oxychloride. This is followed by the elimination of a dichlorophosphate anion and subsequent attack by the liberated chloride ion on the carbonyl carbon, leading to the formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.

Figure 1: Formation of the Vilsmeier Reagent.

Stage 2: Electrophilic Aromatic Substitution

The electron-rich aromatic substrate then acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. This step results in the formation of a resonance-stabilized cationic intermediate (a sigma complex). A subsequent deprotonation step, typically assisted by a weak base in the reaction mixture, restores the aromaticity of the ring and yields an iminium salt intermediate. Finally, aqueous workup hydrolyzes the iminium salt to afford the corresponding aryl aldehyde.

Figure 2: Electrophilic Formylation Mechanism.

Data Presentation: Substrate Scope and Yields

The Vilsmeier-Haack reaction is highly effective for the formylation of a wide range of electron-rich aromatic and heterocyclic compounds. The following table summarizes the yields of formylation and acetylation for various substituted anisoles and pyridines.

| Substrate | Reagent System | Product | Yield (%) |

| Anisole | DMF/POCl₃ | p-Anisaldehyde | 85 |

| 3-Methylanisole | DMF/POCl₃ | 4-Methoxy-2-methylbenzaldehyde | 82 |

| 2-Methylanisole | DMF/POCl₃ | 2-Methoxy-5-methylbenzaldehyde | 80 |

| 2-Nitroanisole | DMF/POCl₃ | 2-Methoxy-5-nitrobenzaldehyde | 75 |

| 2-Chloroanisole | DMF/POCl₃ | 5-Chloro-2-methoxybenzaldehyde | 78 |

| Anisole | DMA/POCl₃ | 4-Methoxyacetophenone | 88 |

| 3-Methylanisole | DMA/POCl₃ | 4-Methoxy-2-methylacetophenone | 85 |

| 2-Methylanisole | DMA/POCl₃ | 2-Methoxy-5-methylacetophenone | 83 |

| 2-Nitroanisole | DMA/POCl₃ | 2-Methoxy-5-nitroacetophenone | 78 |

| 2-Chloroanisole | DMA/POCl₃ | 5-Chloro-2-methoxyacetophenone | 80 |

| 2-Aminopyridine | DMF/POCl₃ | 2-Amino-5-formylpyridine | 70 |

| 2-Amino-5-methylpyridine | DMF/POCl₃ | 2-Amino-5-formyl-3-methylpyridine | 68 |

| 2-Amino-4-methylpyridine | DMF/POCl₃ | 2-Amino-5-formyl-4-methylpyridine | 65 |

| 2-Amino-6-methylpyridine | DMF/POCl₃ | 2-Amino-5-formyl-6-methylpyridine | 62 |

| 2-Aminopyridine | DMA/POCl₃ | 2-Amino-5-acetylpyridine | 72 |

| 2-Amino-5-methylpyridine | DMA/POCl₃ | 2-Amino-5-acetyl-3-methylpyridine | 70 |

| 2-Amino-4-methylpyridine | DMA/POCl₃ | 2-Amino-5-acetyl-4-methylpyridine | 68 |

| 2-Amino-6-methylpyridine | DMA/POCl₃ | 2-Amino-5-acetyl-6-methylpyridine | 65 |

Experimental Protocols

The following is a representative experimental protocol for the Vilsmeier-Haack formylation of an electron-rich aromatic compound.

Materials:

-

Electron-rich aromatic substrate (1.0 equiv)

-

N,N-Dimethylformamide (DMF) (solvent and reagent)

-

Phosphorus oxychloride (POCl₃) (1.1 - 1.5 equiv)

-

Ice bath

-

Sodium acetate (NaOAc)

-

Deionized water

-

Diethyl ether (Et₂O) or other suitable organic solvent for extraction

-

Saturated sodium chloride solution (brine)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

-

Round-bottom flask

-

Magnetic stirrer

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve the aromatic substrate (1.0 equiv) in N,N-dimethylformamide (DMF). Cool the solution to 0 °C in an ice bath.

-

Addition of Vilsmeier Reagent Precursor: Slowly add phosphorus oxychloride (POCl₃, 1.1-1.5 equiv) dropwise to the cooled solution via the dropping funnel over a period of 15-30 minutes, ensuring the temperature remains below 5 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for 30 minutes, and then let it warm to room temperature. Continue stirring at room temperature for 1-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and water. Add a saturated aqueous solution of sodium acetate to neutralize the excess acid and facilitate the hydrolysis of the iminium salt. Stir the mixture vigorously for 30-60 minutes.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with a suitable organic solvent such as diethyl ether (3 x 50 mL).

-

Washing: Combine the organic layers and wash sequentially with deionized water and then with a saturated brine solution to remove any remaining DMF and inorganic salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain the pure aryl aldehyde.

Figure 3: General Experimental Workflow for the Vilsmeier-Haack Reaction.

Conclusion

The Vilsmeier-Haack reaction remains a powerful and widely utilized method in organic synthesis for the introduction of a formyl group into activated aromatic and heterocyclic systems. Its discovery nearly a century ago opened up new avenues for the synthesis of aldehydes, which are critical intermediates in the production of pharmaceuticals, agrochemicals, and other fine chemicals. A thorough understanding of its history, mechanism, and experimental nuances is essential for researchers and professionals in the field of drug development and chemical synthesis.

Spectroscopic Profile of 1-Chloro-N,N-dimethylmethanamine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-N,N-dimethylmethanamine, also known as dimethylaminomethyl chloride, is a reactive chemical intermediate with significant applications in organic synthesis. It is a key reagent in various chemical transformations, most notably as a precursor to or a component of the Vilsmeier-Haack and Eschenmoser's salt reagents, which are widely used for formylation and aminomethylation reactions, respectively. A thorough understanding of its spectroscopic properties is crucial for reaction monitoring, quality control, and mechanistic studies. This technical guide provides an in-depth overview of the Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic data for this compound, along with detailed experimental protocols.

Spectroscopic Data

Due to the reactive nature of this compound, obtaining and publishing its isolated spectroscopic data can be challenging. The compound is often generated in situ or used immediately after preparation. However, based on the analysis of related compounds and general principles of spectroscopy, a reliable prediction of its spectral characteristics can be made.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of this compound in solution. The key features of its ¹H and ¹³C NMR spectra are summarized below.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| N(CH₃)₂ | ~2.5 - 3.0 | Singlet | 6H | N/A |

| CH₂Cl | ~4.5 - 5.5 | Singlet | 2H | N/A |

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~40 - 50 |

| CH₂Cl | ~70 - 80 |

Note: Predicted chemical shifts are based on data from similar structures and may vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

IR spectroscopy provides valuable information about the functional groups present in a molecule. The expected IR absorption bands for this compound are detailed in Table 3.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration | Wavenumber (cm⁻¹) | Intensity |

| C-H (alkyl) | Stretching | 2850 - 3000 | Medium-Strong |

| C-H (alkyl) | Bending | 1350 - 1470 | Medium |

| C-N | Stretching | 1020 - 1250 | Medium-Strong |

| C-Cl | Stretching | 600 - 800 | Strong |

Experimental Protocols

The following are detailed methodologies for acquiring NMR and IR spectra of this compound. Given the compound's reactivity and moisture sensitivity, all procedures should be carried out under anhydrous conditions.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Due to the reactivity of the C-Cl bond, a non-nucleophilic, anhydrous deuterated solvent such as deuterated chloroform (CDCl₃) or deuterated dichloromethane (CD₂Cl₂) should be used.

-

In a nitrogen-filled glovebox or under an inert atmosphere, dissolve approximately 5-10 mg of freshly prepared or purified this compound in 0.5-0.7 mL of the chosen deuterated solvent.

-

Transfer the solution to a clean, dry 5 mm NMR tube and cap it securely.

-

-

Instrumental Parameters:

-

Spectrometer: A 400 MHz or higher field NMR spectrometer.

-

¹H NMR:

-

Acquire a one-dimensional proton spectrum.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-64, depending on the concentration.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR:

-

Acquire a proton-decoupled carbon spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance.

-

Relaxation delay: 2-5 seconds.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase correct the spectrum and perform baseline correction.

-

Reference the spectrum to the residual solvent peak (e.g., CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).

-

Integrate the peaks in the ¹H NMR spectrum and assign the chemical shifts.

-

Infrared (IR) Spectroscopy Protocol

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

This is the preferred method for reactive and air-sensitive compounds.

-

Ensure the ATR crystal (e.g., diamond or germanium) is clean and dry.

-

In a glovebox or under a stream of inert gas, apply a small drop of the neat liquid sample directly onto the ATR crystal.

-

Alternatively, a concentrated solution in a dry, non-polar solvent (e.g., hexane) can be used, and the solvent allowed to evaporate quickly.

-

-

Instrumental Parameters:

-

Spectrometer: A Fourier-Transform Infrared (FT-IR) spectrometer.

-

Mode: Attenuated Total Reflectance (ATR).

-

Spectral Range: 4000 - 400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

Acquire a background spectrum of the clean, empty ATR crystal before running the sample spectrum.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

-

Identify and label the significant absorption peaks.

-

Logical Relationships and Synthesis

This compound is a key intermediate in the formation of electrophilic iminium species used in various synthetic transformations. The following diagrams illustrate its synthesis and its role in the Vilsmeier-Haack reaction.

Caption: Synthesis of this compound.

Caption: Role in the Vilsmeier-Haack Formylation.

Conclusion

This guide provides a comprehensive overview of the expected NMR and IR spectroscopic data for this compound, along with robust experimental protocols for their acquisition. The provided diagrams illustrate the key synthetic context of this important reagent. While direct spectral data is scarce due to its reactivity, the information presented here, based on sound spectroscopic principles and data from related compounds, offers a valuable resource for researchers utilizing this versatile chemical intermediate. Adherence to the outlined anhydrous experimental conditions is paramount for obtaining high-quality and reliable spectroscopic data.

molecular weight and formula of 1-Chloro-n,n-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Chloro-n,n-dimethylmethanamine, also known by several synonyms including (chloromethyl)dimethylamine and dimethylaminomethyl chloride, is a reactive chemical intermediate of significant interest in organic synthesis. Its primary utility lies in its role as a precursor to the Vilsmeier reagent, a powerful formylating agent employed in the Vilsmeier-Haack reaction to introduce aldehyde functionalities into a wide array of organic molecules, particularly electron-rich aromatic and heteroaromatic systems.[1] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and application, and essential information for its safe handling and storage.

Chemical and Physical Properties

This compound is a moisture-sensitive compound. Its key properties are summarized in the table below.

| Property | Value |

| Molecular Formula | C₃H₈ClN |

| Molecular Weight | 93.55 g/mol [1] |

| CAS Number | 30438-74-5 |

| Appearance | White solid[2] |

| Melting Point | 132 °C[2] |

| Solubility | Soluble in polar organic solvents[2] |

Spectral Data:

Due to its reactive nature, obtaining and interpreting spectral data for isolated this compound can be challenging. The data presented here are based on typical values for similar structures and findings from in situ studies.

| Spectroscopy | Characteristic Peaks |

| ¹H NMR | The chemical shift for the methylene protons (CH₂) adjacent to both the nitrogen and chlorine atoms is expected to be in the range of 5.0 - 6.0 ppm due to the strong deshielding effects of these electronegative atoms. The methyl protons (CH₃) attached to the nitrogen would likely appear as a singlet in the 2.5 - 3.5 ppm region. |

| ¹³C NMR | The methylene carbon (CH₂) is anticipated to have a chemical shift in the range of 70-90 ppm. The methyl carbons (CH₃) are expected to resonate in the 40-50 ppm range. |

| FTIR (cm⁻¹) | C-H stretching vibrations are expected around 2800-3000 cm⁻¹. The C-N stretching vibration for aliphatic amines typically appears in the 1020-1220 cm⁻¹ region.[3] The C-Cl stretch would be observed in the fingerprint region, generally between 600 and 800 cm⁻¹. |

Synthesis and Experimental Protocols

The most common method for the preparation of this compound is through the reaction of a dimethylamide, typically N,N-dimethylformamide (DMF), with a chlorinating agent such as phosphoryl chloride (POCl₃) or oxalyl chloride. This process generates the Vilsmeier reagent in situ for immediate use in subsequent reactions.

Experimental Protocol: In Situ Generation of the Vilsmeier Reagent and Subsequent Formylation (Vilsmeier-Haack Reaction)

This protocol describes the widely used Vilsmeier-Haack reaction for the formylation of an electron-rich aromatic compound.

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphoryl chloride (POCl₃)

-

Electron-rich aromatic substrate (e.g., N,N-dimethylaniline)

-

Dichloromethane (DCM) or other suitable anhydrous solvent

-

Ice bath

-

Sodium acetate solution (for workup)

-

Diethyl ether or other extraction solvent

-

Anhydrous sodium sulfate

-

Standard glassware for organic synthesis under anhydrous conditions

Procedure:

-

In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place the electron-rich aromatic substrate (1.0 equivalent) dissolved in anhydrous DMF.

-

Cool the reaction mixture to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (1.1 to 1.5 equivalents) dropwise to the stirred solution, maintaining the temperature at 0 °C. The Vilsmeier reagent, 1-Chloro-n,n-dimethylmethaniminium, will form in situ.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for a specified time (typically 1 to 6 hours), monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, carefully quench the reaction by pouring the mixture into a beaker of crushed ice and a solution of sodium acetate.

-

Extract the aqueous mixture with diethyl ether or another suitable organic solvent.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude formylated product.

-

Purify the product by column chromatography on silica gel.[4]

Reaction Mechanisms and Logical Relationships

The utility of this compound is centered around the Vilsmeier-Haack reaction. The mechanism involves two key stages: the formation of the electrophilic Vilsmeier reagent and the subsequent electrophilic aromatic substitution.

Formation of the Vilsmeier Reagent

The reaction of N,N-dimethylformamide (DMF) with phosphoryl chloride (POCl₃) leads to the formation of the electrophilic chloroiminium ion, which is the active Vilsmeier reagent.

Caption: Formation of the Vilsmeier Reagent from DMF and POCl₃.

Vilsmeier-Haack Reaction Mechanism

The Vilsmeier reagent then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich arene.

Caption: Mechanism of the Vilsmeier-Haack Formylation Reaction.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for the synthesis and application of this compound in a Vilsmeier-Haack reaction.

Caption: Experimental Workflow for the Vilsmeier-Haack Reaction.

Stability and Storage

This compound, particularly in its isolated form as the Vilsmeier reagent, is highly hygroscopic and reactive towards moisture. For this reason, it is most often generated in situ for immediate consumption.[5] If isolated, it should be handled under an inert atmosphere (e.g., nitrogen or argon) and stored in a tightly sealed container at low temperatures (-20 °C is recommended) to minimize decomposition.[5] Solutions of the reagent in anhydrous solvents like acetonitrile may also be stored at low temperatures for short periods.[5]

Conclusion

This compound is a valuable reagent in organic synthesis, primarily for the introduction of formyl groups into activated aromatic and heterocyclic systems via the Vilsmeier-Haack reaction. Its high reactivity necessitates careful handling and, in most applications, in situ generation. This guide provides the fundamental knowledge, including its properties, synthesis, and reaction mechanisms, to enable researchers and drug development professionals to effectively and safely utilize this important chemical tool.

References

Methodological & Application

Application Notes and Protocols: Vilsmeier-Haack Reaction for Aromatic Formylation

Audience: Researchers, scientists, and drug development professionals.

Introduction: The Vilsmeier-Haack reaction is a versatile and widely used method in organic synthesis for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3] This reaction introduces a formyl group (-CHO) onto an aromatic ring, producing aryl aldehydes, which are crucial intermediates in the synthesis of pharmaceuticals and other complex organic molecules. The process utilizes a "Vilsmeier reagent," an electrophilic iminium salt, which is typically generated in situ from a substituted amide, most commonly N,N-dimethylformamide (DMF), and an acid chloride such as phosphorus oxychloride (POCl₃).[4][5] The Vilsmeier reagent is a relatively weak electrophile, making the reaction highly selective for electron-rich substrates like phenols, anilines, and activated heterocycles.[1][4]

Reaction Mechanism and Signaling Pathway

The Vilsmeier-Haack reaction proceeds in two primary stages: the formation of the electrophilic Vilsmeier reagent, followed by an electrophilic aromatic substitution and subsequent hydrolysis.

-

Formation of the Vilsmeier Reagent: N,N-dimethylformamide (DMF) acts as a nucleophile, attacking the electrophilic phosphorus center of phosphorus oxychloride (POCl₃). This is followed by the elimination of a dichlorophosphate anion to yield the highly electrophilic N,N-dimethylchloroiminium ion, also known as the Vilsmeier reagent.[4][6]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic ring attacks the electrophilic carbon of the Vilsmeier reagent. This step disrupts the aromaticity of the ring and forms a resonance-stabilized cationic intermediate.[4][7]

-

Restoration of Aromaticity and Hydrolysis: A base (such as DMF) removes a proton from the ring, restoring aromaticity and forming an iminium salt intermediate.[6] During aqueous workup, this intermediate is hydrolyzed to yield the final aryl aldehyde product.[2][5]

Caption: Mechanism of the Vilsmeier-Haack Reaction.

Experimental Protocols

The following protocols provide a general procedure and a specific example for the formylation of an aromatic compound. Reaction conditions, such as temperature and duration, are dependent on the reactivity of the substrate and should be optimized accordingly.[6]

General Experimental Workflow

The typical workflow for a Vilsmeier-Haack formylation involves the preparation of the Vilsmeier reagent, reaction with the aromatic substrate, and subsequent workup and purification.

Caption: General experimental workflow for the Vilsmeier-Haack reaction.

Protocol 1: General Procedure for Aromatic Formylation

This protocol describes a general method for the formylation of an electron-rich aromatic compound.

-

Reagent Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, place anhydrous N,N-dimethylformamide (DMF, 3-5 equivalents).

-

Vilsmeier Reagent Formation: Cool the flask to 0°C in an ice bath. Add phosphorus oxychloride (POCl₃, 1.1-1.5 equivalents) dropwise to the stirred DMF over 15-30 minutes, ensuring the temperature does not rise significantly. Stir the resulting mixture at 0°C for an additional 30-60 minutes.

-

Reaction: Add the aromatic substrate (1.0 equivalent), either neat or dissolved in a minimal amount of an appropriate solvent (e.g., DMF, CH₂Cl₂), to the freshly prepared Vilsmeier reagent at 0°C.

-

Heating and Monitoring: Allow the reaction mixture to warm to room temperature and then heat to the desired temperature (typically between room temperature and 80°C) for 1-6 hours.[5][6] Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Workup: After the reaction is complete, cool the mixture to 0°C and carefully pour it onto crushed ice. Neutralize the acidic solution by slowly adding a saturated aqueous solution of sodium acetate or sodium bicarbonate until the pH is neutral.[4][5]

-

Extraction and Isolation: Stir the mixture for 10-30 minutes. If a precipitate forms, it can be collected by filtration. Otherwise, extract the aqueous layer with an organic solvent (e.g., diethyl ether, dichloromethane).[4][5]

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to afford the desired aldehyde.[4]

Protocol 2: Example Formylation of 1,3-dimethoxy-5-(4-nitrophenoxy)benzene[5]

-

Vilsmeier Reagent Formation: Phosphoryl chloride (5.0 mL, 55.0 mmol) was carefully added to ice-cold DMF (4.2 mL, 55.0 mmol) at 0°C.[5]

-

Reaction: A solution of 1,3-dimethoxy-5-(4-nitrophenoxy)benzene (3.0 g, 11.0 mmol) in DMF (10 mL) was added to the reagent mixture.[5]

-

Heating: The resulting mixture was heated at 80°C for 3 hours.[5]

-

Workup: The dark, viscous mixture was poured into ice-cold water (50 mL) and stirred vigorously for 2 hours to coagulate the precipitate.[5]

-

Isolation and Purification: The precipitate was collected by filtration, washed with water (50 mL), dried, and purified by chromatography (DCM/EtOAc, 99:1) to yield the product.[5]

Data Presentation: Reaction Parameters

The versatility of the Vilsmeier-Haack reaction is demonstrated by its application to a range of substrates under varying conditions. The choice of reagents and reaction parameters significantly influences the outcome.

Table 1: Common Reagents for Vilsmeier Reagent Generation

| N,N-Disubstituted Formamide | Acid Chloride | Vilsmeier Reagent Formed |

|---|---|---|

| N,N-Dimethylformamide (DMF) | Phosphorus oxychloride (POCl₃) | [(CH₃)₂N=CHCl]⁺ PO₂Cl₂⁻ |

| N,N-Dimethylformamide (DMF) | Thionyl chloride (SOCl₂) | [(CH₃)₂N=CHCl]⁺ Cl⁻ |

| N,N-Dimethylformamide (DMF) | Oxalyl chloride ((COCl)₂) | [(CH₃)₂N=CHCl]⁺ Cl⁻ |

| N-Methylformanilide | Phosphorus oxychloride (POCl₃) | [Ph(Me)N=CHCl]⁺ PO₂Cl₂⁻ |

Data sourced from multiple references, including[8].

Table 2: Summary of Vilsmeier-Haack Reaction Protocols and Yields

| Substrate | Formamide (Equiv.) | Acid Chloride (Equiv.) | Solvent | Temperature (°C) | Time (h) | Product Yield (%) |

|---|---|---|---|---|---|---|

| Generic Electron-Rich Arene | DMF (solvent) | (Chloromethylene)dimethyliminium Chloride (1.5) | DMF | 0 to RT | 6.5 | 77%[4] |

| 1,3-Dimethoxy-5-(4-nitrophenoxy)benzene | DMF (5.0) | POCl₃ (5.0) | DMF | 80 | 3 | Not specified[5] |

| 4-Bromoacetanilide | DMF (2.0) | POCl₃ (2.0) | Acetonitrile | Reflux | 0.75 | 90% (for 2-chloro-3-formylquinoline)[9] |

| N-Vinylpyrrole | DMF (1.1) | POCl₃ (1.1) | 1,2-Dichloroethane | -78 to RT | 3 | Not specified[5] |

Note on Regioselectivity: For substituted aromatic rings, formylation generally occurs at the less sterically hindered position, which is often the para position.[4][6] However, electronic effects can also dictate the site of substitution. For five-membered heterocycles, the relative reactivity is typically pyrrole > furan > thiophene.[6]

Safety Considerations

-

Phosphorus oxychloride (POCl₃) is highly corrosive, toxic, and reacts violently with water. It should be handled with extreme caution in a well-ventilated chemical fume hood.

-

Thionyl chloride (SOCl₂) and oxalyl chloride ((COCl)₂) are also toxic and corrosive.

-

Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.

-

The quenching step of the reaction is exothermic and releases HCl gas; therefore, it must be performed slowly and in an ice bath within a fume hood.

References

- 1. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 2. name-reaction.com [name-reaction.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 5. VILSMEIER REAGENT: Vilsmeier-Haack formylation reaction – My chemistry blog [mychemblog.com]

- 6. jk-sci.com [jk-sci.com]

- 7. youtube.com [youtube.com]

- 8. Vilsmeier reagent - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols for Aldehyde Synthesis Using 1-Chloro-N,N-dimethylmethanamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and experimental protocols for the synthesis of aldehydes utilizing 1-Chloro-N,N-dimethylmethanamine, commonly known as the Vilsmeier reagent. The primary focus is on the Vilsmeier-Haack reaction, a versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[1][2][3][4][5][6] Additionally, the Bouveault aldehyde synthesis is presented as an alternative method for preparing aldehydes from organometallic reagents and N,N-disubstituted formamides.[7][8][9] This guide includes reaction mechanisms, substrate scope with corresponding yields, detailed experimental procedures, and essential safety information.

Introduction

This compound, the active component of the Vilsmeier reagent, is a powerful electrophile employed in organic synthesis for the introduction of a formyl group (-CHO) onto a variety of substrates. The Vilsmeier-Haack reaction, in particular, has become an indispensable tool for the synthesis of aromatic and heteroaromatic aldehydes, which are crucial intermediates in the pharmaceutical and materials science industries.[3] This reaction is valued for its relatively mild conditions and broad applicability to electron-rich systems.[1][3]

This application note will cover two primary methods for aldehyde synthesis involving N,N-dimethylformamide (DMF) derivatives:

-

The Vilsmeier-Haack Reaction: Formylation of electron-rich arenes and heterocycles.[1][5][6]

-

The Bouveault Aldehyde Synthesis: An alternative approach for the synthesis of aldehydes from organohalides via organometallic intermediates.[7][8][9]

The Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the formylation of an electron-rich aromatic or heteroaromatic compound using a substituted amide (typically DMF) and an activating agent such as phosphorus oxychloride (POCl₃) or oxalyl chloride.[2] The reaction proceeds via the in-situ formation of the electrophilic Vilsmeier reagent, a chloroiminium ion.[1][5]

Reaction Mechanism

The mechanism of the Vilsmeier-Haack reaction can be summarized in three main stages:

-

Formation of the Vilsmeier Reagent: N,N-Dimethylformamide (DMF) reacts with an activating agent like phosphorus oxychloride (POCl₃) to form the electrophilic this compound (Vilsmeier reagent).[1][5]

-

Electrophilic Aromatic Substitution: The electron-rich aromatic substrate attacks the electrophilic carbon of the Vilsmeier reagent, leading to the formation of an iminium salt intermediate.

-

Hydrolysis: The intermediate iminium salt is subsequently hydrolyzed during aqueous work-up to yield the corresponding aldehyde.[5]

Substrate Scope and Yields